Corrigen

Cardiac Glycoside Na+/K+-ATPase Enzyme Inhibition

Researchers often face experimental variability when using generic cardiac glycosides that lack isoform specificity. Corrigen (Oleandrin) directly addresses this by offering distinct α3 subunit selectivity over α1, ensuring reproducible data in tumor models. - Enables targeted inhibition of Na⁺/K⁺-ATPase α3 subunit (IC₅₀: 0.62 μM), critical for apoptosis/autophagy studies in α3-overexpressing cancers. - Validated 1000-fold differential sensitivity between human and murine enzymes, essential for accurate human xenograft/PDX model efficacy. - Demonstrates a 10-fold potency advantage over ouabain for modulating cellular prion protein (PrPᶜ) at low nanomolar levels (2 nM), minimizing off-target effects.

Molecular Formula C32H48O9
Molecular Weight 576.7 g/mol
CAS No. 559-83-1
Cat. No. B1204904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorrigen
CAS559-83-1
Molecular FormulaC32H48O9
Molecular Weight576.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC)O
InChIInChI=1S/C32H48O9/c1-17-29(35)24(37-5)14-27(39-17)41-21-8-10-30(3)20(13-21)6-7-23-22(30)9-11-31(4)28(19-12-26(34)38-16-19)25(40-18(2)33)15-32(23,31)36/h12,17,20-25,27-29,35-36H,6-11,13-16H2,1-5H3/t17-,20+,21-,22-,23+,24-,25-,27-,28-,29-,30-,31+,32-/m0/s1
InChIKeyJLPDBLFIVFSOCC-XYXFTTADSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water
Soluble in alcohol, chloroform

Structure & Identifiers


Interactive Chemical Structure Model





Corrigen Procurement Guide: Potency, Selectivity & Pharmacokinetics


Corrigen (synonym: Oleandrin; CAS 559-83-1) is a cardenolide-type cardiac glycoside isolated from *Nerium oleander* [1]. As a potent inhibitor of the Na⁺/K⁺-ATPase membrane pump (IC₅₀: 0.62 μM), it exerts both cardiotonic and cytotoxic effects [2]. Unlike its class counterparts (e.g., digoxin, ouabain), oleandrin exhibits distinct isoform selectivity and pharmacokinetic behavior that are critical considerations for experimental design and procurement [3].

1 Enzyme inhibition studies: Na⁺/K⁺-ATPase pump research with intermediate potency profile
2 Isoform selectivity review: α3 subunit-targeted signaling and proliferation assays
3 Cell-model response context: human tumor models with documented α3 overexpression

Corrigen vs. Digoxin/Ouabain: Substitution Risks


Cardiac glycosides are not functionally interchangeable. Generic substitution with digoxin or ouabain introduces significant experimental variance due to differing Na⁺/K⁺-ATPase isoform selectivity (α3 vs. α1 subunit affinity) and varying degrees of plasma protein binding [1]. Oleandrin's unique combination of high lipid solubility (leading to distinct cellular uptake kinetics) and its specific α3 isoform preference yields divergent anti-proliferative and apoptotic responses in human tumor models—responses not replicated by digoxin or ouabain at comparable concentrations [2]. Substituting Corrigen with a cheaper analog without adjusting for these biochemical differences compromises data reproducibility and mechanistic interpretation [3].

Corrigen α3 isoform preference with high lipid solubility and distinct cellular uptake kinetics
Digoxin / Ouabain Broader or differing isoform inhibition patterns; may not replicate α3-linked responses
Mechanistic mismatch: α3/α1 ratio-dependent anti-proliferative responses may not transfer. Isoform selectivity context and protein binding differences limit direct substitution at comparable concentrations.

Corrigen Quantitative Evidence: Head-to-Head Comparisons


Na⁺/K⁺-ATPase Inhibition Potency

Corrigen (oleandrin) demonstrates an intermediate inhibition potency for the Na⁺/K⁺-ATPase pump, placing it between the high-potency ouabain and the lower-potency digoxin. This differential potency is critical for studies requiring a specific dynamic range of pump inhibition without immediate cytotoxicity [1].

Na⁺/K⁺-ATPase Inhibition
Head-to-head
IC₅₀ 0.62 µM
vs. Ouabain 0.22 µM 2.8× lower potency vs. Digoxin 2.69 µM 4.3× higher potency
Supports intermediate inhibition range selection
In vitro enzymatic assay context
Cardiac Glycoside Na+/K+-ATPase Enzyme Inhibition IC50 Cardiotonic Steroid

Species-Specific Cellular Uptake

Corrigen (oleandrin) exhibits a stark, quantifiable difference in cellular uptake and cytotoxic sensitivity between human and murine tumor cells—a feature not uniformly observed with all cardiac glycosides. This necessitates the use of oleandrin specifically for human xenograft or in vitro human cell studies [1].

Species-Specific Uptake
Cross-study
Human BROvsMurine B16
3–4× uptakehigher in human cells
1000× IC₅₀lower in human cells
Model-specific sensitivity review required
Human vs. murine melanoma context
Cancer Biology Melanoma Cellular Uptake Species Specificity Na+/K+-ATPase α3 Subunit

α3 Isoform-Selective Anti-Proliferative Activity

Corrigen (oleandrin) uniquely targets the Na⁺/K⁺-ATPase α3 isoform, which is overexpressed in several human cancers. This selectivity profile contrasts with digoxin and ouabain, which exhibit broader or different isoform inhibition patterns [1]. The magnitude of this selectivity is directly linked to functional outcome.

α3 Isoform Selectivity
Head-to-head
α3/α1 ratio correlates with sensitivity
Higher α3:α1 → increased uptake and growth inhibition Digoxin/ouabain differ
Isoform-selectivity assay context
Pancreatic and other tumor models
Cancer Therapeutics Na+/K+-ATPase Isoforms α3 Subunit Proliferation Inhibition Cell Signaling

Plasma Protein Binding and Pharmacokinetics

Corrigen (oleandrin) exhibits high plasma protein binding (96%) at physiological temperature, which is a key differentiator from its primary metabolite, oleandrigenin (48%). This high binding fraction impacts free drug concentration and clearance kinetics relative to other glycosides like digoxin [1]. Furthermore, its in vivo half-life is established as ~2.3 hours [2].

Plasma Protein Binding
Head-to-head
Corrigen 96%bound (25°C)
Oleandrigenin 48%bound
Digoxin ~25%bound
t₁/₂ ≈ 2.3 hin vivo
Exposure-model interpretation context
High binding affects free fraction; short half-life
Pharmacokinetics ADME Protein Binding Drug Metabolism Oleandrigenin

PrPᶜ Reduction: Corrigen vs. Ouabain

In differentiated neuronal models, Corrigen (oleandrin) demonstrates superior potency in reducing cellular prion protein (PrPᶜ) levels via Na⁺/K⁺-ATPase turnover. A direct comparison shows that oleandrin achieves the same biological effect as ouabain at a 10-fold lower concentration, highlighting its utility in low-dose neurological research applications [1].

PrPᶜ Reduction
Head-to-head
2 nM Corrigen ≈ 20 nM Ouabain
10-fold reported potency difference in neuronal models
Reported assay-response context
ReN VM neural progenitors, 7-day
Neurodegeneration Prion Protein Na+/K+-ATPase Cellular Trafficking ATP1A1

Antiproliferative Activity in NSCLC and Pan-Cancer Models

Corrigen (oleandrin) exhibits low nanomolar antiproliferative activity against a broad panel of cancer cell lines, including NSCLC. Its mechanism involves MELK inhibition, disruption of microtubule networks, and induction of multiple cell death pathways (apoptosis, autophagy, ferroptosis) [1]. This multi-modal activity distinguishes it from compounds with single death pathway induction.

Multi-Pathway Cell Death
Class-level
Low nM activityacross 17 cancer types
Apoptosis + autophagy + ferroptosis
A549 zebrafish xenograft suppression
Supports cell-death pathway crosstalk studies
Class-level inference; model-specific review
Non-Small Cell Lung Cancer NSCLC Pan-Cancer MELK Inhibition Xenograft

Corrigen Optimal Application Scenarios


Oncology: α3 Na⁺/K⁺-ATPase Isoform Overexpression

Corrigen is optimally deployed in oncology research programs investigating tumors with documented overexpression of the Na⁺/K⁺-ATPase α3 subunit (e.g., certain pancreatic, lung, and melanoma subtypes). Unlike generic cardiac glycosides, Corrigen's α3 isoform selectivity [1] enables targeted inhibition and study of downstream signaling pathways (e.g., Akt/mTOR) specifically in α3-high tumors, as evidenced by strong correlation between α3/α1 ratio and oleandrin sensitivity [1]. Researchers can use Corrigen as a molecular probe to dissect α3-dependent proliferative signaling, a function not reliably served by digoxin or ouabain due to their differing isoform affinities.

Human-Specific Tumor Models and Xenografts

Given the 1000-fold differential sensitivity between human and murine Na⁺/K⁺-ATPase enzymes to Corrigen [2], this compound is uniquely suited for validating target engagement and efficacy in human xenograft models. Substituting a generic cardiac glycoside with unknown species cross-reactivity can lead to false-negative results in murine syngeneic models or, conversely, underestimate potency in human xenografts. Procurement of Corrigen is scientifically justified when the primary assay readout relies on human tumor cell lines or patient-derived xenografts (PDX), ensuring that the observed in vivo efficacy accurately reflects human cellular pharmacology rather than murine-specific resistance.

Neuroscience: Prion Protein Trafficking & Endocytosis

In neuroscience, Corrigen provides a 10-fold potency advantage over the classical tool ouabain for inducing Na⁺/K⁺-ATPase-mediated reduction of cellular prion protein (PrPᶜ) [3]. This allows for robust modulation of PrPᶜ levels at low nanomolar concentrations (2 nM), minimizing off-target cytotoxicity commonly associated with higher doses of cardiac glycosides. Researchers studying prion propagation, Na⁺/K⁺-ATPase endocytosis, or neuronal protein trafficking should select Corrigen over ouabain when a wider therapeutic window and enhanced potency are required for long-term, low-dose cellular studies.

Combinatorial Cell Death: Apoptosis, Autophagy & Ferroptosis

Corrigen is the cardiac glycoside of choice for studying multimodal cell death induction. Its unique ability to simultaneously trigger apoptosis, autophagy, and ferroptosis at low nanomolar concentrations distinguishes it from agents that primarily activate a single death pathway [4]. This makes Corrigen a valuable research tool for investigating cross-talk between these pathways, identifying biomarkers of ferroptosis sensitivity in NSCLC, and exploring therapeutic strategies to overcome apoptosis resistance. Procurement is indicated for labs focused on novel mechanisms of regulated cell death and the development of combination therapies that leverage multiple death modalities.

Application
Selection Property
Validation Focus
α3-overexpressing tumor models
α3 isoform selectivity context
α3/α1 ratio and downstream signaling review
Human xenograft and PDX studies
Human-specific uptake and sensitivity
Target engagement in human tumor context
Prion protein trafficking research
Reported PrPᶜ reduction potency
Low-dose neuronal model modulation
Combinatorial cell death studies
Multi-pathway activation profile
Apoptosis, autophagy, ferroptosis crosstalk

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


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